Dimethylmethoxysilane
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C3H9OSi/c1-4-5(2)3/h1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRQEHNDJOFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of Dimethylmethoxysilane Transformations
Advanced Synthetic Routes for Dimethylmethoxysilane and Related Precursors
The synthesis of this compound and other organosilicon precursors is a cornerstone of organosilicon chemistry. unt.edu These compounds are fundamental building blocks for silicones, which are polymers with a polysiloxane backbone. mdpi.com
The "direct process" is a primary industrial method for producing organochlorosilanes, which are precursors to this compound. This process typically involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst. wikipedia.orggoogle.com While dimethyldichlorosilane is the main product, other silanes, including dimethylchlorosilane, are also formed, albeit in lower yields. google.com
A more direct and environmentally benign approach involves the mechanochemical reaction of silicon with dimethyl ether (DME). rsc.org This method, carried out in a high-pressure mechanochemical reactor at 250 °C with a CuCl catalyst and Sn and Zn promoters, yields methylmethoxysilanes with high selectivity for dimethyldimethoxysilane. rsc.org This process demonstrates high silicon conversion rates, offering a greener alternative to traditional methods that rely on chlorinated compounds. rsc.org
The direct synthesis of dimethylsiloxanes can also be achieved by reacting a hydrocarbon ether and a hydrocarbon halide with activated silicon particles in a fluidized or agitated bed. google.com This method allows for the continuous withdrawal of products with a short contact time.
Catalysis plays a pivotal role in the synthesis of silanes, offering pathways with enhanced selectivity and efficiency. Both homogeneous and heterogeneous catalysts are employed in these processes.
Homogeneous catalysts are instrumental in various silane (B1218182) transformations. For instance, hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a significant application of platinum-based homogeneous catalysis. youtube.com Iridium complexes have also been shown to catalyze the alcoholysis of silanes. acs.org Furthermore, the redistribution of silanes containing Si-bonded methyl groups, hydrogen atoms, and/or chlorine atoms can be catalyzed by quaternary ammonium (B1175870) salts in a homogeneous system. google.com
Heterogeneous catalysts offer advantages in terms of separation and reusability. acs.orgmdpi.com Single-atom platinum catalysts supported on alumina (B75360) nanorods have demonstrated high activity and selectivity in the hydrosilylation of olefins. acs.org These catalysts are stable and can achieve high turnover numbers. acs.org Metal-nanoparticle catalysts have also been developed for the selective conversion of hydrosilanes to silanols using water as an oxidant, showing higher activity than their homogeneous counterparts under ambient conditions. acs.org Additionally, modified mixed metal oxides have been utilized as heterogeneous catalysts in transesterification processes. mdpi.comnih.gov
A novel and sustainable approach to polysiloxane synthesis involves the use of biocatalysts. The enzyme silicatein-α (Silα), derived from marine sponges, has been shown to catalyze the hydrolysis and condensation of Si-O bonds. rsc.orgrsc.orgnih.gov This enzymatic process enables the synthesis of polydimethylsiloxane (B3030410) (PDMS) from dialkoxysilane precursors in non-aqueous media, yielding polymers with molecular weights in the range of 1000–2000 Da. rsc.orgrsc.orgnih.gov This biocatalytic route circumvents the need for chlorosilanes, which are associated with environmental concerns. rsc.orgrsc.org The catalytic activity of silicatein-α is dependent on specific amino acid residues, namely serine and histidine, which supports a reaction mechanism analogous to that of other well-known enzymes. nih.gov
Catalytic Methods for Silane Synthesis
Reaction Mechanisms and Kinetic Studies of this compound
The polymerization of alkoxysilanes, including this compound, is a complex process governed by several factors. It primarily involves three stages: hydrolysis, condensation, and phase separation. nih.gov The kinetics of these reactions are influenced by parameters such as the water-to-silane ratio, pH, catalyst, temperature, and solvent. nih.gov
The hydrolysis of dimethyldimethoxysilane can react with available functional groups such as water and isopropanol. researchgate.net The subsequent condensation of the resulting silanols leads to the formation of a siloxane backbone (Si-O-Si). rsc.org Theoretical studies using electronic structure methods have been employed to investigate the dimerization mechanisms of related silanetriols, revealing different energy barriers for the formation of various bridge structures like Si-O-C-Si and Si-O-Si. nih.gov
The mechanism of hydrosilylation, a key reaction for forming C-Si bonds, often involves the oxidative addition of the silane to a metal catalyst, followed by insertion of an unsaturated substrate and subsequent reductive elimination. youtube.com
Below is an interactive data table summarizing key aspects of the synthetic methodologies discussed.
| Synthetic Method | Precursors | Catalyst/Conditions | Primary Product(s) | Key Features |
| Direct Process | Silicon, Methyl Chloride | Copper catalyst | Dimethyldichlorosilane | Industrial standard, produces a mixture of silanes. wikipedia.orggoogle.com |
| Mechanochemical Synthesis | Silicon, Dimethyl Ether | CuCl, Sn, Zn, 250 °C | Dimethyldimethoxysilane | Green chemistry approach, high silicon conversion. rsc.org |
| Homogeneous Hydrosilylation | Hydrosilanes, Alkenes/Alkynes | Platinum complexes | Alkyl/Vinyl silanes | Widely used for C-Si bond formation. youtube.com |
| Heterogeneous Hydrosilylation | Hydrosilanes, Olefins | Platinum on Alumina Nanorods | Alkylsilanes | High activity and selectivity, catalyst is recyclable. acs.org |
| Biocatalytic Polymerization | Dialkoxysilanes | Silicatein-α enzyme | Polydimethylsiloxane | Sustainable, avoids use of chlorosilanes. rsc.orgrsc.orgnih.gov |
Hydrolysis Kinetics of Alkoxysilanes, Including this compound Analogs
The hydrolysis of alkoxysilanes, a critical first step in the sol-gel process and the formation of polysiloxanes, involves the substitution of alkoxy groups with hydroxyl groups. This reaction's kinetics are complex and influenced by various factors, including the structure of the silane, pH, temperature, and solvent.
The hydrolysis of alkoxysilanes can be catalyzed by both acids and bases. gelest.com Generally, the reaction is slow under neutral conditions, with the exception of certain silanes like aminosilanes which can exhibit autocatalysis. gelest.comresearchgate.net The rate of hydrolysis is significantly influenced by the number and type of alkoxy groups attached to the silicon atom. For instance, methoxy (B1213986) groups hydrolyze faster than ethoxy groups due to lower steric hindrance. gelest.com Studies have shown that a methoxysilane (B1618054) can hydrolyze 6 to 10 times faster than its ethoxy counterpart. gelest.com
The number of functional groups on the silicon atom also plays a crucial role. Trialkoxysilanes, for example, tend to hydrolyze faster than di- and monoalkoxysilanes under basic conditions due to electronic effects. afinitica.com The organic substituents on the silicon atom also impact the hydrolysis rate through steric and electronic effects. tandfonline.com Electron-withdrawing groups can increase the rate of hydrolysis. tandfonline.com For example, the hydrolysis of chloromethyl tris-(2-methoxyethoxy)silane is reported to be 1600 times faster than that of the n-propyl substituted silane, which has a similar steric bulk. tandfonline.com
Catalytic Effects on Hydrolysis (Acid- and Base-Catalyzed)
The hydrolysis of alkoxysilanes is typically catalyzed by either acids or bases to achieve practical reaction rates. gelest.com
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov This mechanism is generally favored for most silane applications in surface treatments. gelest.com The rate of acid-catalyzed hydrolysis is significantly faster than base-catalyzed hydrolysis and is less affected by the nature of the organic substituents bonded to the silicon atom. gelest.com The reaction rate is, however, influenced by the steric bulk of the alkoxy groups, with smaller groups like methoxy hydrolyzing more rapidly than larger groups like ethoxy. gelest.com Acidic conditions also tend to slow down the subsequent condensation reactions, leading to more stable silanol (B1196071) species. researchgate.net
Base-Catalyzed Hydrolysis:
In alkaline media, the hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate intermediate in the rate-determining step. afinitica.comnih.gov This SN2-Si mechanism is sensitive to both steric and inductive effects of the substituents on the silicon atom. nih.gov Electron-withdrawing groups on the silicon atom can stabilize the developing negative charge in the transition state, thus increasing the hydrolysis rate. tandfonline.com Unlike in acidic conditions, base catalysis also promotes the subsequent condensation reactions. researchgate.net
Influence of Reaction Conditions on Hydrolysis Rates
Besides the catalyst, several other reaction conditions significantly influence the hydrolysis rates of alkoxysilanes.
Temperature:
The hydrolysis of alkoxysilanes is an endothermic process, and therefore, the reaction rate increases with temperature, following the Arrhenius equation. nih.govresearchgate.net For instance, one study reported a more than six-fold increase in the hydrolysis rate of methyltriethoxysilane (MTES) when the temperature was raised from 20°C to 50°C. researchgate.net
Solvent:
The choice of solvent plays a crucial role in the hydrolysis kinetics. acs.org Solvents can affect the reaction rate through their polarity and their ability to form hydrogen bonds. researchgate.net In alkaline hydrolysis of MTES, the reaction was found to be faster in methanol (B129727) compared to ethanol, 1,4-dioxane (B91453) (DOX), and dimethylformamide (DMF). acs.org The order of the reaction with respect to water can also vary depending on the solvent used. tandfonline.com For example, for the hydronium ion-catalyzed hydrolysis, the order in water changes from 0 in aqueous propan-2-ol to 2.6 in 30-40% aqueous dioxane. tandfonline.com
Water/Silane Ratio:
The stoichiometric amount of water required for complete hydrolysis depends on the number of hydrolyzable groups on the silane. nih.gov Increasing the water-to-silane molar ratio generally enhances the hydrolysis rate up to a certain point. nih.gov Beyond this point, an excess of water can inhibit the reaction, potentially due to the reduced solubility of the alkoxysilane. nih.gov
Condensation Reactions of this compound-Derived Silanols
Following hydrolysis, the resulting silanols are highly reactive intermediates that readily undergo condensation reactions to form siloxane (Si-O-Si) linkages. gelest.com This process is the foundation for the synthesis of polysiloxanes. The condensation can occur between two silanols (water-producing condensation) or between a silanol and an unhydrolyzed alkoxy group (alcohol-producing condensation). gelest.com
These condensation reactions are also catalyzed by acids and bases. researchgate.net The kinetics of condensation are generally more complex than those of hydrolysis and are influenced by factors such as pH, temperature, and the structure of the silanol. nih.gov
Formation of Siloxane Linkages in Polysiloxane Synthesis
The formation of siloxane bonds is the key step in the polymerization of silanes to form polysiloxanes. The structure of the final polymer is determined by the functionality of the initial silane monomer and the reaction conditions. For example, the hydrolysis and condensation of a difunctional silane like dimethyldimethoxysilane will primarily lead to the formation of linear polydimethylsiloxane chains.
The process begins with the hydrolysis of the alkoxysilane to form reactive silanol groups. researchgate.net These silanols then condense with each other, eliminating a molecule of water to form a siloxane bridge. researchgate.net This step-growth polymerization continues, leading to the formation of longer polymer chains. In the case of dimethyldimethoxysilane, this results in the characteristic [-Si(CH₃)₂-O-] repeating unit of polydimethylsiloxane (PDMS). wikipedia.org
Kinetics of Condensation Reactions
The kinetics of silanol condensation are highly dependent on the reaction conditions. nih.gov Under acidic conditions, the condensation rate is generally slower than the hydrolysis rate, allowing for the accumulation of silanol intermediates. researchgate.net In contrast, under basic conditions, the condensation reaction is often faster than hydrolysis, meaning that silanols are consumed as soon as they are formed. acs.org
The condensation reaction order can vary. It has been reported to be second order with respect to the organosilanetriol concentration. nih.gov However, the order can range from 1 to 5 for silicic acid condensation, and it has been found to be first order in the presence of a catalyst. nih.gov
The steric and inductive effects of the substituents on the silicon atom also play a significant role in the condensation kinetics. nih.gov Steric hindrance around the silicon atom can slow down the condensation rate. nih.gov
Polymerization Pathways Involving this compound
The polymerization of this compound proceeds through a series of hydrolysis and condensation steps to form polydimethylsiloxane (PDMS). The primary pathway involves the initial hydrolysis of the methoxy groups to form dimethylsilanediol (B41321).
This reactive intermediate then undergoes condensation polymerization. The condensation can occur between two dimethylsilanediol molecules to form a linear dimer and water. As the reaction progresses, longer linear chains are formed.
Alternatively, intramolecular condensation of dimethylsilanediol can lead to the formation of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄). The formation of linear versus cyclic products can be controlled by the reaction conditions. For instance, the hydrolysis of dimethyldichlorosilane, a related precursor, can yield both linear and cyclic siloxanes. wikipedia.org
In industrial processes, the polymerization is often carried out using a catalyst, and the reaction conditions are carefully controlled to obtain PDMS with the desired molecular weight and properties. For example, potassium silanolate can be used as a catalyst for the ring-opening polymerization of cyclic siloxanes like octamethylcyclotetrasiloxane to produce high molecular weight polydimethylsiloxane. google.com
Linear Polysiloxane Formation
The synthesis of linear polysiloxanes is a cornerstone of silicone chemistry, with industrial production methods primarily relying on two main routes: the hydrolytic polycondensation of dichlorosubstituted silanes and the ring-opening polymerization (ROP) of cyclic siloxane monomers. researchgate.net The hydrolysis of dichlorodimethylsilane, a common monomer, results in a mixture of linear and cyclic oligosiloxanes. researchgate.net The formation of high-molecular-weight polydimethylsiloxane (PDMS) oil is commercially dominated by the dehydration of silanol-terminated oligomers and the acid- or base-catalyzed equilibration of cyclic monomers. researchgate.net
A recent study detailed the synthesis of copoly(methylvinyl)(dimethyl)siloxanes through the copolycondensation of dimethyldiethoxysilane and methylvinyldimethoxysilane in an active medium, which was followed by thermal condensation in a vacuum. This method allows for the production of copolymers with controlled molecular weights and a regulated number of functional methylvinylsiloxane units. nih.gov
Cyclic Oligosiloxane Formation and Cyclization Kinetics
Cyclic siloxanes are typically formed through the hydrolysis of difunctional silanes, with the relative amounts of the resulting oligomers dependent on the specific substituents and reaction conditions. These cyclic compounds can polymerize upon heating, especially with a catalyst, a process that can be reversed at higher temperatures if no cross-linking has occurred.
The ring-opening polymerization of cyclic siloxanes is a common industrial practice, but it is often accompanied by the formation of residual cyclosiloxanes due to competitive backbiting reactions. digitellinc.com Research has shown that larger macrocyclic siloxanes, such as dodecamethylcyclohexasiloxane (B120686) (D6) and tetradecamethylcycloheptasiloxane (B52647) (D7), can function as both monomers and ligands for traditional catalysts. This dual role leads to a significant increase in the polymerization rate and a suppression of the backbiting reactions that form cyclosiloxanes. digitellinc.com
The formation of cyclic dimethylpolysiloxanes can also be achieved by heating a mixture of linear or branched organopolysiloxanes with aqueous sulfuric acid, while simultaneously distilling off the cyclic products formed. google.com
Ionic Ring-Opening Polymerization in Siloxane Synthesis
Ionic ring-opening polymerization (ROP) is a fundamental method for synthesizing high molecular weight linear polysiloxanes. gelest.com This process offers better control over the size and structure of macromolecules compared to the polycondensation of difunctional silanes. gelest.com A key advantage of ROP is that no low-molecular-weight side products are formed during the process, and the concentration of reactive end groups remains low during chain growth. gelest.com
Both anionic and cationic ROP are employed. Anionic ROP (AROP) is widely used for creating high molecular weight polydiorganosiloxane telechelics with various organic groups. mdpi.com Common initiators for AROP include alkali metal hydroxides, quaternary ammonium and phosphonium (B103445) bases, and their siloxanolate derivatives. mdpi.com These initiators generate terminal silanolate anions that act as active centers for polymerization. mdpi.com
Cationic ROP (CROP) is also a significant method for preparing functional polydimethylsiloxanes (PDMS). nih.gov The first high molecular weight siloxane polymer was synthesized via cationic ROP of octamethylcyclotetrasiloxane (D4) using sulfuric acid as a catalyst. mdpi.comnih.gov In cationic polymerization of cyclic dimethyl polysiloxane, it is understood that two types of polymerization occur: addition polymerization and condensation polymerization. nanochemres.org
Anionic Living Polymerization of Silane-Containing Monomers
Anionic living polymerization is a powerful technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. libretexts.org This method is characterized by the absence of chain-terminating side reactions, allowing polymer chains to grow uniformly. libretexts.org In the context of silane-containing monomers, this technique has been successfully applied to monomers like (4-vinylphenyl)dimethylsilane and (4-vinylphenyl)(N,N-diethylamino)dimethylsilane. acs.orgacs.org
A key aspect of living anionic polymerization is the stabilization of the reactive carbanionic chain ends. libretexts.org This can be achieved through the formation of polar covalent bonds with counterions like lithium, which are in equilibrium with more reactive ion pairs. libretexts.org The use of nonpolar solvents like cyclohexane (B81311) has been shown to facilitate the living anionic polymerization of silyl-protected hydroxystyrenes at room temperature. cmu.edu
Hydrosilylation Reactions Utilizing this compound Derivatives
Hydrosilylation is a highly efficient reaction for forming organo-silicon compounds, involving the addition of a silane (Si-H) across a vinyl group, typically catalyzed by late transition metal complexes, most notably platinum(II) complexes. rsc.org This method is versatile and has been used to prepare a variety of functional polydimethylsiloxanes (PDMS) from hydride-terminated PDMS with high yields and selectivity, avoiding the formation of by-products. rsc.org
The reaction's progress can be easily monitored by observing the disappearance of the characteristic Si-H signals in ¹H NMR (around 4.8 ppm) and IR (around 2126 cm⁻¹) spectroscopy. rsc.org Research has demonstrated the high tolerance of this reaction to other functional groups, such as epoxides. rsc.org
In some cases, controlling the catalytic activity during hydrosilylation is necessary to prevent side reactions. This can be achieved by the controlled addition of a catalyst poison to the reaction system. google.com Examples of monovalent hydrogen organosilicon compounds used in these reactions include this compound and dimethylethoxysilane. google.com
Redistribution Reactions of Alkoxy- and Siloxysilanes Catalyzed by Transition Metal Complexes
Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by transition metal complexes, are significant processes in organosilicon chemistry. Dimethyltitanocene has been identified as a highly effective catalyst for the redistribution of alkoxy- and siloxyhydrosilanes. cdnsciencepub.comcdnsciencepub.comresearchgate.net This catalytic system is considerably more reactive than noble metal complexes and tends to produce larger quantities of small ring products. cdnsciencepub.com
The mechanism of these reactions is thought to involve TiH mediated displacements, with evidence suggesting a mechanism involving bimetallic Ti(III) intermediates best fits the experimental observations. cdnsciencepub.com These redistribution reactions can be a competing process during other desired reactions, such as C-H silylation. nih.gov The formation of gaseous hydrosilanes, which can be flammable, is a potential hazard associated with the ligand-redistribution reactions of aryl- and alkoxy-hydrosilanes. ed.ac.uk
Radical Reactions in Organic Synthesis Involving Silane Reducing Agents
The application of silanes as reducing agents in radical reactions represents a significant advancement in synthetic organic chemistry, offering a milder and often more selective alternative to traditional reagents like organotin hydrides. msu.edu While a variety of silane derivatives have been explored for their efficacy as hydrogen atom transfer agents, this section will focus on the mechanistic aspects and synthetic transformations involving silane reducing agents in radical reactions.
The fundamental principle behind the use of silanes in radical reductions is their ability to act as hydrogen atom donors to a carbon-centered radical, thereby propagating a radical chain reaction. mdpi.com This process is governed by the strength of the silicon-hydrogen bond, which needs to be sufficiently weak to allow for efficient hydrogen transfer. msu.edu The general mechanism for the reduction of an organic substrate (R-Z) by a silane is depicted as a chain process involving initiation, propagation, and termination steps. mdpi.com
Initiation: The reaction is typically initiated by the generation of silyl (B83357) radicals from the silane. This can be achieved through thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. kyoto-u.ac.jp
Propagation: In the propagation phase, the silyl radical abstracts a functional group (Z) from the organic substrate (R-Z) to form a carbon-centered radical (R•). This newly formed radical then abstracts a hydrogen atom from the silane, yielding the reduced product (R-H) and regenerating the silyl radical, which continues the chain. mdpi.com
Termination: The radical chain is terminated through various radical-radical combination or disproportionation reactions. mdpi.com
A variety of functional groups can be reduced through these radical chain reactions, including halides, chalcogens, and xanthates. mdpi.com Furthermore, these reactions can be designed to proceed in a sequential manner, allowing for the construction of complex molecular architectures through radical cyclization and intermolecular addition reactions before the final hydrogen atom transfer from the silane. libretexts.org
In some instances, the efficiency of silane-mediated radical reductions can be enhanced by the use of co-reagents. For example, thiols can act as polarity-reversal catalysts, facilitating the abstraction of the hydrogen atom from the silane. nih.gov The thiol can act as the initial hydrogen donor to the carbon-centered radical, with the resulting thiyl radical then abstracting a hydrogen from the silane to regenerate the thiol and propagate the chain. nih.gov
The following table provides a hypothetical overview of the types of radical reactions where a silane reducing agent like this compound could theoretically be employed, based on known reactions with other silanes.
| Reaction Type | Substrate (R-Z) | Initiator | Theoretical Product (R-H) |
| Dehalogenation | Alkyl Bromide | AIBN, heat | Alkane |
| Deoxygenation (Barton-McCombie) | Thionoester | AIBN, heat | Alkane |
| Radical Cyclization | Unsaturated Alkyl Halide | AIBN, heat | Cyclized Alkane |
| Hydrosilylation | Alkene | Radical Initiator | Alkylsilane |
It is important to note that the successful application of this compound in these contexts would depend on various factors, including reaction conditions, substrate, and the specific kinetics of hydrogen atom transfer from the Si-H bond of this compound. Further experimental investigation is required to fully elucidate its synthetic utility as a radical reducing agent.
Applications of Dimethylmethoxysilane in Advanced Materials Science
Precursor in Polysiloxane and Silicone Polymer Synthesis
Dimethylmethoxysilane is a key starting material in the production of polysiloxanes and silicone-based polymers. The methoxy (B1213986) groups provide a reactive site for hydrolysis and condensation reactions, leading to the formation of the stable siloxane (Si-O-Si) backbone that characterizes these materials.
Poly(dimethylsiloxane) (PDMS) is the most common polysiloxane, widely used for its unique physicochemical properties. rsc.org Traditionally, PDMS is synthesized through the hydrolysis of dichlorodimethylsilane, a process that generates corrosive hydrochloric acid as a byproduct. wikipedia.orgmdpi.com This has prompted research into more environmentally benign synthetic routes.
An alternative, biocatalytic approach utilizes dialkoxysilane precursors like dimethyldimethoxysilane. rsc.orgrsc.org Researchers have demonstrated that the enzyme silicatein-α (Silα), derived from marine sponges, can catalyze the condensation of dimethyldimethoxysilane to form PDMS in non-aqueous media. rsc.orgrsc.org This enzymatic method avoids the use of chlorinated compounds and represents a more sustainable pathway for PDMS production. rsc.orgrsc.org The resulting polymers have been found to achieve molecular weights in the range of 1000–2000 Da. rsc.orgrsc.org This biocatalytic polymerization is most effective when the substituents on the silicon atom are small, as is the case with the methyl groups in dimethyldimethoxysilane. rsc.org
The general industrial synthesis of PDMS can begin with dimethyldichlorosilane and water, which react to form a polymer terminated with silanol (B1196071) groups (-Si(CH₃)₂OH). wikipedia.org These reactive ends are often "capped" using trimethylsilyl (B98337) chloride. wikipedia.org In contrast, using dialkoxysilane precursors like dimethyldimethoxysilane offers a pathway that circumvents the need for chlorosilanes entirely. rsc.org
Biocatalytic Synthesis of PDMS from Dimethyldimethoxysilane
| Parameter | Finding | Source(s) |
|---|---|---|
| Precursor | Dimethyldimethoxysilane | rsc.org, rsc.org |
| Catalyst | Silicatein-α (Silα) enzyme | rsc.org, rsc.org |
| Reaction Type | Biocatalytic condensation | rsc.org, rsc.org |
| Key Advantage | Avoids the use of chlorosilanes and production of HCl | rsc.org, rsc.org |
| Resulting Polymer | Poly(dimethylsiloxane) (PDMS) | rsc.org, rsc.org |
| Achieved Molecular Weight | Approximately 1000–2000 Da | rsc.org, rsc.org |
This compound is also integral to the engineering of specialized silicone materials, including elastomers and fluids. sigmaaldrich.commatrix-lubricants.com Silicone elastomers are cross-linked polymers that exhibit rubber-like properties, while silicone fluids are linear polymers used in a wide array of applications from lubricants to dielectric coolants. matrix-lubricants.comgoogle.com
Dimethoxydimethylsilane (B74317) (DMDMS), a closely related compound, is used to synthesize dielectric silicone elastomers. sigmaaldrich.com These materials are valued for their ability to withstand electric fields and are often used as insulating materials. dtu.dk The synthesis can involve incorporating the silane (B1218182) into a polymer network, where it contributes to the final material's dielectric properties. sigmaaldrich.comdtu.dk
Silicone fluids, chemically known as dimethyl polysiloxanes, are noted for their thermal stability, low surface tension, and chemical inertness. matrix-lubricants.comresearchgate.net While many silicone fluids are derived from other precursors, this compound can be used as a coupling agent or building block in specialized formulations. google.com For instance, it can be employed to create functional groups on polytetrafluoroethylene (PTFE) particles for dispersion in silicone oil, enhancing the lubricating properties of the final product. google.com The properties of standard dimethyl silicone fluids, such as their resistance to high temperatures (up to 200°C) and low pour points, make them highly versatile. matrix-lubricants.comgoogle.com
Properties of Dimethyl Silicone Fluids
| Property | Description | Source(s) |
|---|---|---|
| Chemical Structure | Linear dimethyl polysiloxane chains (Si-O-Si backbone) | matrix-lubricants.com |
| Chemical Inertness | Chemically inert to most common materials | matrix-lubricants.com |
| Thermal Stability | Resistant to permanent heat in air up to 180-200°C | google.com, matrix-lubricants.com |
| Surface Tension | Unusually low, providing efficient spreading | matrix-lubricants.com |
| Dielectric Properties | Excellent dielectric properties, suitable for electrical insulation | matrix-lubricants.com |
| Solubility | Soluble in hydrocarbon solvents, chlorinated hydrocarbons, and aromatic solvents | google.com |
Integration into Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular or nanometer scale. aspbs.comnih.gov this compound plays a significant role in creating these materials, particularly through sol-gel chemistry.
The sol-gel process is a versatile, low-temperature method for producing solid materials from small molecules. researchgate.netyoutube.com It involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (the "sol") that subsequently gels to form a continuous network (the "gel"). youtube.comresearchgate.net
Dimethoxydimethylsilane (DMDMS) is explicitly identified as a precursor for creating advanced optical materials via a "fast sol-gel" (FSG) process. researchgate.net In this context, the hydrolysis of the methoxy groups on the silane leads to the formation of reactive silanol (Si-OH) groups. These silanol groups then undergo condensation reactions with other silanol or methoxy groups to build the inorganic silica-based network. The presence of the non-hydrolyzable methyl groups modifies the final network, imparting organic character to the inorganic framework. This integration is fundamental to the creation of hybrid materials. aspbs.com
Hybrid monoliths are continuous, porous structures with a well-defined architecture, often used as stationary phases in chromatography. dicp.ac.cnacs.org Their synthesis relies heavily on the sol-gel process, where a mixture of precursors polymerizes within a mold to form the rigid, porous rod. researchgate.net
The fabrication of these monoliths often involves the co-condensation of multiple silane precursors. dicp.ac.cn For example, a common approach is to use tetramethoxysilane (B109134) (TMOS) to build the primary silica (B1680970) skeleton, along with an organofunctional silane to introduce organic properties. researchgate.net While precursors like vinyltrimethoxysilane (B1682223) or 1,2-bis(trimethoxysilyl)ethane (B97841) are often used to create the hybrid structure, silanes like this compound can be employed for surface modification or to fine-tune the properties of the monolith. dicp.ac.cnacs.org For instance, (3-aminopropyl)-dimethylmethoxysilane has been considered for surface functionalization to reduce unwanted interactions in peptide separations, demonstrating the principle of integrating such silanes into the final monolithic structure. acs.org The ability to co-polymerize different silanes allows for the precise tuning of the monolith's surface chemistry and porous properties. dicp.ac.cn
This compound is also utilized in the synthesis and functionalization of nanomaterials. sigmaaldrich.com Its ability to participate in sol-gel reactions and to covalently bond to surfaces makes it valuable for creating and modifying nanoparticles. benicewiczgroup.com
Research has shown that dimethoxydimethylsilane can be used as a precursor in the preparation of hollow silica nanoparticles. sigmaaldrich.com These nanostructures have potential applications in areas like drug delivery. In another application, a dithioester compound containing a this compound head-group was synthesized to act as a reversible addition-fragmentation chain transfer (RAFT) agent. benicewiczgroup.com This RAFT-silane agent was then anchored to the surface of silica nanoparticles. benicewiczgroup.com The immobilized agent mediates the growth of polymer chains from the nanoparticle surface, creating well-defined polymer brushes and demonstrating an effective method for surface functionalization. benicewiczgroup.com
Applications of this compound in Nanomaterial Synthesis
| Application | Role of this compound | Description | Source(s) |
|---|---|---|---|
| Hollow Silica Nanoparticles | Precursor | Used in the sol-gel synthesis to form the structure of hollow silica nanoparticles. | sigmaaldrich.com |
| Polymer Brush Synthesis on Silica Nanoparticles | Anchoring Group | A this compound head-group is used to covalently attach a RAFT polymerization agent to the surface of silica nanoparticles. | benicewiczgroup.com |
Surface Modification and Adhesion Promotion Using this compound Derivatives
Derivatives of this compound are part of the broader class of organofunctional silanes utilized as coupling agents and adhesion promoters. manchester.ac.ukresearchgate.net These molecules are bifunctional, enabling them to act as a chemical bridge between inorganic substrates and organic polymer matrices, which are often incompatible. researchgate.netresearchgate.net The fundamental mechanism involves the hydrolysis of the methoxy groups on the silicon atom to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica, forming stable covalent oxane bonds (Si-O-Substrate).
| Parameter | Description | Examples |
| Inorganic Substrates | Materials whose surfaces are modified by the silane coupling agent. | Silica, Glass Fibers, Metal Oxides (e.g., Alumina (B75360), Titania), Ceramics |
| Organic Polymers | The matrix that the organic part of the silane derivative bonds with. | Epoxy Resins, Polyurethanes, Polyacrylates, Rubber |
| Bonding Mechanism | The chemical reactions that create the adhesive bridge. | 1. Hydrolysis of methoxy groups to silanols. 2. Condensation of silanols with substrate surface groups. 3. Reaction/entanglement of the organofunctional group with the polymer. |
| Resulting Improvement | The enhanced properties of the final composite material. | Increased adhesive strength, Improved moisture resistance, Enhanced mechanical properties (e.g., flexural strength), Better thermal stability |
Applications in Polymer Chemistry Beyond Silicones
While this compound is a building block for silicone polymers (polydimethylsiloxanes), its derivatives are increasingly used to modify non-silicone polymers to create advanced hybrid materials. mdpi.com By incorporating siloxane segments into the backbones of other polymers, such as polyurethanes, polyimides, or polyesters, new block copolymers with tailored properties can be synthesized. gelest.comacs.org This modification imparts some of the desirable characteristics of silicones onto the host polymer.
For example, aminopropyl-terminated polydimethylsiloxanes, which can be synthesized from precursors like this compound, are reacted with other monomers to form copolymers. gelest.com The inclusion of flexible siloxane chains can enhance the thermal stability, lower the glass transition temperature, increase gas permeability, and improve the surface properties (e.g., hydrophobicity and lubricity) of high-performance engineering plastics. mdpi.comacs.org These siloxane-modified polymers find applications in specialized fields, including biocompatible materials, high-performance coatings, and separation membranes. acs.org
| Polymer Class | Siloxane Incorporation Method | Resulting Property Enhancement | Potential Application |
| Polyurethanes | Use of siloxane-based diols or diamines in synthesis. | Increased flexibility, improved thermal stability, enhanced biocompatibility, lower surface energy. | Medical devices, flexible coatings, elastomers. gelest.com |
| Polyimides | Copolymerization with amino-functional siloxanes. | Lowered dielectric constant, increased gas permeability, improved processability. | Microelectronics, gas separation membranes. gelest.com |
| Epoxy Resins | Addition as a reactive additive or comonomer. | Increased toughness and flexibility, reduced internal stress, improved impact resistance. | High-performance adhesives, advanced composites. |
| Cellulose/Chitosan | Grafting of siloxane chains onto the biopolymer backbone. | Increased hydrophobicity and water repellency, improved thermal stability. | Water-resistant coatings for natural materials, functional textiles. mdpi.com |
Catalytic Applications and Functional Material Development
This compound and its derivatives are crucial reagents in the development of advanced functional materials and in certain catalytic processes, primarily as precursors and crosslinking agents. iust.ac.ir One of the most significant applications is in hydrosilylation reactions, a fundamental process in silicone chemistry for curing elastomers and creating crosslinked materials. mdpi.com While platinum complexes are typically the catalyst, the Si-H functionality, if present in a derivative of this compound, is a key reactant in forming stable Si-C bonds that lead to the cured polymer network. mdpi.com
In the broader context of functional material development, these silanes are precursors for synthesizing hybrid organic-inorganic materials, such as silsesquioxanes and sol-gel derived ceramics. These materials exhibit a unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance. iust.ac.ir By carefully selecting the organic functional groups on the silane precursor, materials can be designed for specific applications, including low-dielectric-constant insulators for electronics, protective coatings, and matrices for catalysts. iust.ac.ir The versatility of organosilicon compounds allows for the design of materials with precisely controlled properties for a wide array of technological applications. iust.ac.ir
| Material/Process | Role of this compound/Derivative | Key Features | Application Area |
| Hydrosilylation Curing | Crosslinking agent (when containing Si-H groups). | Forms stable, crosslinked polymer networks; enables control over elastomer properties. | Silicone rubbers, sealants, medical-grade elastomers. mdpi.com |
| Sol-Gel Processing | Precursor for silica or organosilicate networks. | Forms highly pure and homogeneous glass and ceramic materials at low temperatures. | Optical coatings, ceramic membranes, catalyst supports. |
| Hybrid Organic-Inorganic Polymers | Monomer or building block. | Combines the flexibility and reactivity of organic polymers with the stability of inorganic materials. | Scratch-resistant coatings, dental restoratives, high-performance plastics. mdpi.com |
| Functional Coatings | Surface-modifying agent and film-former. | Provides hydrophobicity, chemical resistance, and tailored surface energy. | Water-repellent treatments, anti-graffiti coatings, protective layers for electronics. iust.ac.ir |
Advanced Characterization and Analytical Methodologies in Dimethylmethoxysilane Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy, which measures the interaction between matter and electromagnetic radiation, provides a molecular-level fingerprint of a substance. For organosilicon compounds like dimethylmethoxysilane, nuclear magnetic resonance (NMR) and vibrational spectroscopy (FTIR and Raman) are the most powerful and commonly employed techniques. semanticscholar.org They offer complementary information essential for a comprehensive understanding of the compound's structure and reactivity.
NMR spectroscopy is a cornerstone technique in the analysis of organosilicon compounds. By probing the magnetic properties of atomic nuclei such as 29Si, 1H, and 13C, NMR provides unambiguous data on the chemical environment, connectivity, and structure of molecules in solution. researchgate.netruc.dk
29Si NMR spectroscopy is exceptionally sensitive to the electronic environment around the silicon atom, making it a premier tool for studying the reactions of silanes. researchgate.netmagritek.com The silicon nucleus has a very wide chemical shift range, which allows for the clear differentiation of various silicon species in a reaction mixture. unige.chhuji.ac.il This is particularly valuable for tracking the hydrolysis and condensation of this compound, where a sequence of intermediates and products is formed.
The reaction progress can be monitored by observing the disappearance of the reactant signal and the appearance of new resonances corresponding to reaction intermediates and final products. For instance, the hydrolysis of the methoxy (B1213986) group (Si-OCH3) to a silanol (B1196071) group (Si-OH) and the subsequent condensation to form a siloxane bond (Si-O-Si) each result in a distinct and predictable shift in the 29Si NMR spectrum. uni-muenchen.deresearchgate.net In studies of related alkoxysilanes, the starting silane (B1218182), hydrolyzed silanol intermediates, and condensed siloxane species are all resolved in well-defined 29Si chemical shift regions. uni-muenchen.de Computational studies have also been employed to calculate and predict 29Si NMR chemical shifts, which are in satisfying agreement with experimental data and aid in spectral assignment. researchgate.netunige.ch
Table 1: Representative 29Si NMR Chemical Shifts for Species in this compound Reactions Note: These are approximate values based on related structures. The exact chemical shift can vary with solvent and concentration.
| Silicon Species | Structural Unit | Representative Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | (CH3)2Si(H)OCH3 | -10 to -20 |
| Dimethylsilanol (intermediate) | (CH3)2Si(H)OH | +10 to +20 |
While 29Si NMR focuses on the silicon center, 1H and 13C NMR spectroscopy are used to confirm the identity and purity of the organic moieties attached to the silicon atom. ruc.dkrsc.org The combination of these techniques provides a complete picture of the molecular structure. mdpi.comrsc.org
For this compound, the 1H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups directly bonded to silicon (Si-CH3) and the protons of the methoxy group (O-CH3). Similarly, the 13C NMR spectrum will display separate resonances for the carbons of these groups. The chemical shifts and splitting patterns of these signals are characteristic of the molecule's structure. docbrown.infolibretexts.org For example, in analogous compounds, the protons on methyl groups attached to silicon appear at a significantly different chemical shift than protons on a methoxy group. chemicalbook.com
Table 2: Typical 1H and 13C NMR Chemical Shifts for this compound Note: Based on typical ranges for organosilicon compounds.
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| 1H | Si-CH 3 | 0.1 - 0.3 | Singlet |
| 1H | Si-H | 4.5 - 5.0 | Septet |
| 1H | O-CH 3 | 3.4 - 3.6 | Singlet |
| 13C | Si-C H3 | -5 to 5 | Singlet |
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecular bonds. semanticscholar.org These two methods are complementary; FTIR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in the molecule's polarizability. labmanager.comjchps.comthermofisher.com Together, they provide a comprehensive vibrational fingerprint of a compound. thermofisher.com
The molecular structure of this compound can be confirmed by identifying its characteristic vibrational bands in FTIR and Raman spectra. specificpolymers.comhoriba.com Each functional group within the molecule, such as Si-H, Si-C, C-H, and Si-O-C, has specific vibrational frequencies. The presence of peaks at these expected frequencies serves to identify the compound. For example, the Si-O-C stretching vibration and the rocking modes of the methyl groups attached to silicon are readily identifiable. rsc.orgresearchgate.net Raman spectroscopy is particularly effective for analyzing vibrations of the Si-O-Si backbone in condensation products, while FTIR is highly sensitive to the polar O-H bond in hydrolyzed intermediates. thermofisher.comresearchgate.net
Table 3: Characteristic FTIR and Raman Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data for similar alkoxysilanes.
| Vibrational Mode | Functional Group | Approximate Frequency (cm-1) | Typically Stronger In |
|---|---|---|---|
| Si-H Stretch | Si-H | 2100 - 2200 | Raman / FTIR |
| C-H Stretch | -CH3 | 2800 - 3000 | Raman / FTIR |
| Si-O-C Asymmetric Stretch | Si-O-C | 1050 - 1150 | FTIR |
| Si-H Bend | Si-H | 850 - 950 | FTIR |
| CH3 Rock on Si | Si-CH3 | 750 - 850 | FTIR |
Vibrational spectroscopy is an excellent tool for real-time, in-situ monitoring of chemical reactions involving silanes. semanticscholar.orgmt.com The progress of the hydrolysis and condensation of this compound can be tracked by observing changes in the vibrational spectrum over time. uni-muenchen.de A key application is monitoring the disappearance of reactant bands and the emergence of product bands. scirp.org
For example, during the hydrolysis of this compound, the intensity of the peak corresponding to the Si-OCH3 group will decrease. scirp.org Concurrently, a broad absorption band will appear in the 3200-3600 cm-1 region in the FTIR spectrum, indicating the formation of the Si-OH group in the silanol intermediate. researchgate.net As condensation proceeds to form siloxane oligomers or polymers, a new band corresponding to the Si-O-Si stretching vibration will appear, typically around 1000-1100 cm-1. researchgate.net This ability to monitor specific functional groups makes vibrational spectroscopy invaluable for studying reaction kinetics and mechanisms. spectroscopyonline.comutwente.nl
Mass Spectrometry Techniques
Mass spectrometry serves as a cornerstone for the molecular-level analysis of this compound-derived materials, offering insights into polymer composition, oligomer distribution, and the transient species that govern reaction pathways.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for the characterization of synthetic polymers, including those derived from this compound, such as polydimethylsiloxane (B3030410) (PDMS). researchgate.netfrontiersin.org This soft ionization method allows for the analysis of large, non-volatile polymer chains without significant fragmentation, providing detailed information on molecular weight distributions and the identification of end-groups and repeating units.
In the analysis of PDMS elastomers, MALDI-MS has been instrumental in identifying and quantifying mobile species that can migrate from the polymer matrix. researchgate.net Research has shown that the extractable components from bulk PDMS gels are predominantly cyclic oligomers. researchgate.net However, in an aqueous environment, the surface species are mainly linear siloxanes with hydrophilic end-groups like hydroxyl, methylol, or methoxy. researchgate.net
One of the key advantages of MALDI-MS is its ability to differentiate between cyclic and linear siloxane species. researchgate.net Studies comparing MALDI-MS with vibrational spectroscopy techniques like FTIR and Raman have highlighted the limitations of the latter when linear species are terminated with dimethylhydroxyl groups instead of trimethyl silyl (B83357) groups. researchgate.net
| Parameter | Finding | Source(s) |
| Migrating Substances from Silicone Moulds | Primarily cyclic oligomeric polydimethylsiloxanes; some samples contain a mix of cyclic and linear oligomers. | researchgate.net |
| Mass Range of Migrating Oligomers | 450 to 1500 Daltons. | researchgate.net |
| Percentage of Oligomers < 1000 Daltons | Varies from 19.8% to 90.9%. | researchgate.net |
| Predominant Extractable Species from Bulk Gel | Cyclic oligomers with a mass distribution peaking at n = 17. | researchgate.net |
| Predominant Surface Species in Aqueous Environment | Linear siloxanes with one hydrophilic end group (methyl/hydroxyl, methyl/methylol-, or methyl/methoxy-). | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the analysis of volatile and semi-volatile oligomers formed during the hydrolysis and condensation of alkoxysilanes like this compound. scispace.commdpi.com This technique separates the components of a mixture in the gas phase before detecting them with a mass spectrometer, allowing for the identification and quantification of individual oligomeric species. mdpi.com
In the context of silane chemistry, GC-MS has been used to monitor the progress of hydrolysis reactions by identifying the various transient intermediate hydrolysis products. scispace.commdpi.comresearchgate.net For instance, the partial hydrolysis of tetraethoxysilane has been shown to produce unstable but detectable species such as triethoxysilanol, diethoxysilanediol, and ethoxysilanetriol. jdigitaldiagnostics.com
Furthermore, GC-MS analysis of reaction mixtures from the condensation of methoxy-terminated dimethylsiloxane (MMOMe) has confirmed the formation of both linear and cyclic oligomers. mdpi.com Specifically, the presence of linear oligosiloxanes (MDnM) and cyclic oligomers like D4 (octamethylcyclotetrasiloxane) and D5 (decamethylcyclopentasiloxane) has been identified. mdpi.com The pyrolysis of polydimethylsilane also yields gaseous products like dimethylsilane (B7800572) and trimethylsilane, and liquid products consisting of linear or cyclic silane oligomers, as identified by GC-MS. gfzxb.org
| Identified Oligomer Type | Analytical Context | Source(s) |
| Linear Oligomers (MDnM) | Condensation of MMOMe | mdpi.com |
| Cyclic Oligomers (D4, D5) | Condensation of MMOMe | mdpi.com |
| Linear and Cyclic Silane Oligomers | Pyrolysis of polydimethylsilane | gfzxb.org |
| Triethoxysilanol, Diethoxysilanediol, Ethoxysilanetriol | Partial hydrolysis of tetraethoxysilane | jdigitaldiagnostics.com |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly gentle ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This makes it exceptionally well-suited for detecting and characterizing transient intermediates in solution-phase reactions, such as the hydrolysis and condensation of organosilanes. scispace.comresearchgate.net
The combination of ESI-MS with Nuclear Magnetic Resonance (NMR) spectroscopy has provided significant insights into the aqueous speciation and temporal evolution of organosilanes like methyldiethoxysilane (MDES). scispace.comresearchgate.net This dual approach allows for the detailed monitoring of oligomerization mechanisms under various pH conditions. scispace.comresearchgate.net In these studies, ESI-MS can detect partially hydrolyzed alkoxysilanes, such as [(CH3)(H)Si(OH)(OEt) + Cl]⁻ and [(CH3)(H)Si(OH)2 + Cl]⁻ monomers, along with their corresponding oligomers. scispace.com The species are often detected as sodium or chloride adducts, indicating that the species in solution are neutral. scispace.com
Chromatographic Methods for Product Separation and Analysis
Chromatography is a fundamental separation technique in the study of this compound and related compounds, enabling the purification and analysis of complex mixtures. rotachrom.comkemtrak.com The choice of chromatographic method depends on the properties of the analytes, such as volatility and polarity. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile and thermally unstable compounds. mdpi.com Reverse-phase (RP) HPLC methods have been developed for the analysis of various silane compounds, including those with a this compound backbone. sielc.comsielc.com These methods typically use a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.comsielc.com HPLC is also used to characterize silanes used in rubber formulations, where it can determine the polysulfide distribution and the amount of free elemental sulfur. infinitalab.com
Gas Chromatography (GC), on the other hand, is suitable for the analysis of volatile and thermally stable silanes and their early-stage hydrolysis and condensation products. mdpi.com The coupling of GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of these compounds. mdpi.com
| Chromatographic Technique | Application in Silane Analysis | Typical Mobile/Stationary Phase | Source(s) |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile silane compounds and impurities. | Reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phase. | sielc.comsielc.com |
| Gas Chromatography (GC) | Analysis of volatile and thermally stable silanes and their early hydrolysis/condensation products. | Capillary columns (e.g., DB-1) with a gaseous mobile phase (e.g., helium). | scispace.commdpi.com |
In-Situ Monitoring Techniques for Reaction Kinetics (e.g., Optical Turbidity Scanning, Dynamic Light Scattering)
Understanding the kinetics of this compound hydrolysis and condensation is critical for controlling the properties of the final materials. In-situ monitoring techniques provide real-time data on these reactions without the need for sample extraction. mdpi.comnih.govmdpi.com
Optical turbidity scanning is a valuable technique for following the sol-gel kinetics of organosilanes that are immiscible in water. mdpi.commdpi.com This method can simultaneously monitor the hydrolysis of the neat silane phase and the condensation-induced turbidity in the bulk solution. mdpi.comnih.gov The hydrolysis is tracked by observing the dissolution of the insoluble silane lens, while condensation is monitored by the increase in light scattering as sol particles form. mdpi.com
Dynamic Light Scattering (DLS) complements turbidity scanning by providing information on particle size and aggregation during the condensation process. mdpi.comnih.govrsc.orgresearchgate.netresearchgate.net DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, which can be correlated to their hydrodynamic radius. rsc.orgresearchgate.net This technique has confirmed the condensation and particle aggregation processes observed with turbidity scanning. mdpi.comnih.gov In addition to these methods, in-situ Raman, infrared (IR), and NMR spectroscopy have also been employed to monitor the hydrolysis and condensation of trimethoxysilanes, providing detailed information on the evolution of intermediate species. nih.gov
| In-Situ Technique | Kinetic Parameter Monitored | Principle of Measurement | Source(s) |
| Optical Turbidity Scanning | Hydrolysis rate and onset of condensation. | Measures changes in light transmission due to the dissolution of the silane phase and scattering from newly formed particles. | mdpi.comnih.govmdpi.com |
| Dynamic Light Scattering (DLS) | Particle size distribution and aggregation. | Analyzes the time-dependent fluctuations of scattered light from particles in suspension. | mdpi.comnih.govrsc.orgresearchgate.netresearchgate.net |
| In-Situ Raman/IR/NMR Spectroscopy | Concentration of reactant and intermediate species. | Provides real-time spectroscopic data on the chemical changes occurring during the reaction. | nih.gov |
Advanced Techniques for Interfacial Molecular Structure Elucidation (e.g., Sum Frequency Generation Vibrational Spectroscopy)
The performance of materials derived from this compound often depends on the molecular structure at interfaces. Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful and surface-specific technique used to probe the molecular orientation and conformation of organosilane films at buried interfaces. acs.orgresearchgate.netmdpi.com
SFG is a second-order nonlinear optical process that is only active in environments where inversion symmetry is broken, such as at an interface. mdpi.com This inherent surface selectivity allows SFG to provide vibrational spectra of molecules directly at an interface, even in the presence of a bulk medium. researchgate.net
Studies using SFG have investigated the self-assembly of organosilane films, such as those formed from propylthis compound (PDMMS), on substrates like alumina (B75360). acs.orgresearchgate.net These studies have revealed that during the initial stages of film growth, the packing density of the molecules determines the degree of conformational disorder in the alkyl chains. acs.orgresearchgate.net As the film matures, a more ordered monolayer-like structure is formed. acs.orgresearchgate.net SFG has also been instrumental in identifying the formation of physisorbed bilayers on top of covalently bound organosilane films, which are believed to play a role in the further condensation of the film. acs.org
| SFG Finding | Organosilane System | Significance | Source(s) |
| Propyl chain order depends on molecular packing density in early stages of film growth. | Propylthis compound (PDMMS) on Al2O3 | Elucidates the initial stages of self-assembly and defect formation. | acs.orgresearchgate.net |
| Formation of an ordered, monolayer-like film at later stages. | PDMMS on Al2O3 | Confirms the stabilization of a well-ordered structure. | acs.orgresearchgate.net |
| Detection of an ordered, physisorbed bilayer. | Propyltrimethoxysilane (PTMS) | Suggests a mechanism for further condensation of the covalently bound film. | acs.org |
Theoretical and Computational Studies of Dimethylmethoxysilane
Quantum Chemical Calculations of Electronic Structure and Reactivity
The reactivity of silanes is a key area of investigation using quantum chemical methods. scienceopen.com For instance, theoretical studies on the H-abstraction reactions of silanes provide insights into their reaction mechanisms. While direct studies on dimethylmethoxysilane are limited, research on related compounds like dimethylsilane (B7800572) shows that H-abstraction from the silicon site has different energy barriers compared to their alkane counterparts. nih.gov Such computational studies can predict the most likely sites for radical attack and the energetics of various reaction pathways. nih.govresearchgate.net
Furthermore, quantum chemistry is employed to study reaction kinetics. In a study on the reaction of (3-aminopropyl)this compound (B1222537) with a silsesquioxane silanol (B1196071), quantum chemistry methods were used alongside experimental techniques. nih.gov The computational results suggested a second-order catalytic reaction with respect to the aminosilane, where a second molecule acts as a catalyst. nih.gov This highlights the ability of quantum chemical calculations to unravel complex reaction mechanisms.
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) has become a widely used computational method to investigate the electronic properties and reaction mechanisms of chemical systems. scienceopen.commdpi.com DFT calculations can provide valuable insights into the reaction pathways of this compound, particularly its hydrolysis and condensation reactions, which are central to its application in forming polymers and hybrid materials.
DFT studies on the hydrolysis of alkoxysilanes, for example, can elucidate the step-by-step mechanism, including the role of catalysts and the energetics of transition states. researchgate.net For instance, in the context of the sol-gel process, DFT calculations have been used to investigate the hydrolysis and oligomerization of tetraalkoxysilanes, revealing how reaction rates are influenced by pH. researchgate.net Although specific DFT studies on this compound are not abundant, the principles derived from studies on similar molecules like tetramethoxysilane (B109134) are transferable.
Moreover, DFT can be employed to explore the reaction pathways of silanes in various chemical environments. For example, DFT has been used to study the oxidative carbonylation of methanol (B129727) on zeolite catalysts, identifying the active sites and the activation energies for different elementary steps. rsc.org Such an approach could be adapted to investigate the reactions of this compound on catalytic surfaces. The ability of DFT to model reaction intermediates and transition states makes it a powerful tool for predicting the feasibility of different reaction pathways and for designing more efficient synthetic routes. pku.edu.cn
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into the dynamic behavior of molecules like this compound. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as diffusion, conformational changes, and interactions with other molecules or surfaces. mdpi.com
In the context of this compound, MD simulations can be particularly useful for understanding its behavior in solution and at interfaces. For example, simulations can model the aggregation of silane (B1218182) molecules in a solvent, a crucial step in the initial stages of polymerization. While specific MD studies on this compound are not widely reported, research on similar molecules provides a framework for what can be investigated. For instance, MD simulations have been used to study the intercalation of (3-aminopropyl)triethoxysilane in calcium-silicate-hydrate structures, revealing how the silane modifies the mechanical properties of the material. mdpi.com
Furthermore, MD simulations are employed to study the adsorption of silanes onto surfaces, which is critical for applications such as surface modification and the formation of hybrid materials. researchgate.netmdpi.com These simulations can reveal the preferred orientation of the adsorbed molecules, the strength of the interaction with the surface, and the influence of the solvent. researchgate.net By providing a dynamic and atomistic view, MD simulations complement the static information obtained from quantum chemical calculations and the macroscopic observations from experiments.
Computational Modeling of Polymerization and Hybrid Material Formation
The formation of polymers and hybrid materials from precursors like this compound is a complex process involving multiple chemical and physical steps. Computational modeling plays a crucial role in understanding and predicting the structure and properties of these materials. ipme.rucyi.ac.cy
Modeling the polymerization of this compound can involve a multi-scale approach. At the quantum mechanical level, calculations can be used to study the initial hydrolysis and condensation reactions, as discussed earlier. The parameters obtained from these calculations can then be used to develop force fields for larger-scale simulations, such as MD or Monte Carlo methods, to model the growth of polymer chains and the formation of networks. ipme.ru This approach allows for the prediction of key material properties like the degree of cross-linking and the mechanical strength.
In the realm of hybrid materials, computational modeling is instrumental in understanding the interface between the organic and inorganic components. researchgate.netmdpi.com For example, MD simulations can model the grafting of silane molecules onto a silica (B1680970) surface, providing insights into the structure and dynamics of the organic layer. researchgate.netmdpi.com These simulations can help in designing hybrid materials with specific functionalities by predicting how the structure of the silane precursor and the nature of the inorganic support influence the final properties of the material. researchgate.netmdpi.com A patent for a dynamic polymer with a non-covalent cross-linked structure mentions the use of gamma-mercaptopropyl this compound in its preparation, highlighting the role of such molecules in advanced materials. google.com Computational studies can aid in the rational design of such complex materials by simulating their behavior at the molecular level. nih.govsrce.hr
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
One area of exploration is the use of novel catalysts to facilitate reactions involving dimethylmethoxysilane. For instance, researchers are investigating the use of transition metal complexes, such as those based on platinum and titanium, to catalyze redistribution and coupling reactions. cdnsciencepub.com These catalysts can enable reactions to proceed under milder conditions and with greater control over the final products. The direct reaction of elemental silicon with various reagents is another promising avenue for the synthesis of organosilicon compounds, including those derived from this compound, offering a more direct and potentially more economical route to these valuable chemicals. researchgate.net
Furthermore, efforts are underway to develop stereoselective synthetic methods. iust.ac.ir This is particularly important in the synthesis of chiral organosilicon compounds, which have potential applications in pharmaceuticals and other specialized fields. By controlling the three-dimensional arrangement of atoms in the molecule, researchers can tailor the properties of the resulting compounds for specific functions.
Development of Advanced Functional Materials with Tailored Properties
This compound serves as a crucial building block in the creation of advanced functional materials with properties designed for specific applications. wiley.comresearchgate.net Its ability to act as a surface-modifying agent and its role in the formation of silicon-based polymers make it a valuable component in materials science. vulcanchem.comontosight.ai
A significant area of research is the development of polysilane polymers. These polymers, which consist of a backbone of silicon atoms, exhibit unique electronic and optical properties. dtic.mil By incorporating this compound and other silane (B1218182) monomers, researchers can create polymers with tailored characteristics, such as high thermal stability, specific conductivity, and desired refractive indices. These materials have potential applications in electronics, ceramics, and coatings. dtic.milhbni.ac.in For example, polysilastyrene, a polymer synthesized from the co-condensation of dichlorosilanes, is highly soluble and can be easily formed into films, moldings, and fibers. dtic.mil
Moreover, this compound is utilized in the synthesis of silicon-based nanoparticles and composites. smolecule.com These materials are being explored for a wide range of applications, from drug delivery systems to environmental remediation technologies. The ability to functionalize the surface of these materials using organosilanes like this compound allows for the fine-tuning of their properties and interactions with their environment.
Deeper Mechanistic Understanding of Complex Reaction Systems
A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new synthetic routes. dtic.milcaltech.eduacs.org Researchers are employing a combination of experimental techniques and computational modeling to elucidate the intricate steps involved in these reactions.
Kinetic studies, for example, provide valuable data on the rates of reaction and the factors that influence them. acs.org By studying the kinetics of reactions between this compound and other molecules, scientists can gain insights into the transition states and intermediates that are formed. This information is essential for developing more efficient catalytic systems and for controlling the selectivity of reactions.
Computational chemistry, particularly density functional theory (DFT), is also playing an increasingly important role in understanding these reaction mechanisms. researchgate.net DFT calculations can be used to model the structures of reactants, products, and transition states, providing a detailed picture of the energy landscape of a reaction. This theoretical approach, combined with experimental validation, allows for a comprehensive understanding of the factors that govern the reactivity of this compound.
Sustainable Chemistry and Environmental Remediation Applications of Organosilicon Compounds
The principles of green and sustainable chemistry are increasingly being applied to the field of organosilicon chemistry, with a focus on reducing the environmental impact of chemical processes and products. changechemistry.orgroelmihpc.comitrcweb.org this compound and related compounds are being investigated for their potential role in developing more sustainable technologies.
One area of interest is the use of organosilicon compounds in environmental remediation. mdpi.com For example, silica-based nanoparticles, which can be synthesized using silane precursors, have shown promise in the removal of pollutants from water and soil. smolecule.commdpi.com The high surface area and reactivity of these nanomaterials make them effective adsorbents for a variety of contaminants. mdpi.com
Furthermore, researchers are exploring the development of more environmentally friendly synthetic methods for organosilicon compounds themselves. This includes the use of renewable feedstocks, the reduction of waste generation, and the design of processes that are more energy-efficient. rsc.orgmdpi.com The ultimate goal is to create a more circular economy for silicon-based materials, where they can be used and reused without depleting resources or causing harm to the environment. itrcweb.org
Q & A
Q. What are the standard laboratory methods for synthesizing dimethylmethoxysilane, and how do reaction conditions influence purity?
this compound is typically synthesized via the reaction of dimethylchlorosilane with methanol under anhydrous conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios (excess methanol to drive the reaction), and the use of a base (e.g., pyridine) to neutralize HCl byproducts. Purity is verified via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy . Contaminants like residual chlorosilanes can be removed by fractional distillation under inert atmospheres.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- FTIR : Look for Si-O-C stretching vibrations at 1,080–1,100 cm⁻¹ and Si-CH₃ symmetric deformation at ~1,260 cm⁻¹.
- ¹H NMR : Peaks at δ 0.1–0.3 ppm (Si-CH₃) and δ 3.5–3.6 ppm (OCH₃).
- ²⁹Si NMR : A singlet near δ 10–15 ppm confirms the siloxane structure. Cross-validation using multiple techniques is critical to avoid misassignment, especially when distinguishing between methoxy and hydroxyl groups .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis. Store away from moisture and oxidizers.
- Handling : Use in a fume hood with PPE (gloves, goggles, lab coat). Avoid contact with water, as hydrolysis releases methanol and generates silanols, which may polymerize exothermically .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in surface modification studies?
Discrepancies often arise from variations in substrate pretreatment, solvent polarity, or trace moisture levels. To address this:
- Control Experiments : Compare reactivity under strictly anhydrous vs. ambient conditions.
- Surface Analysis : Use XPS or AFM to quantify silane monolayer formation versus multilayer deposition.
- Statistical Reproducibility : Replicate studies across multiple batches and instruments .
Q. What methodologies optimize this compound’s efficacy in hybrid material synthesis, particularly for silica-based composites?
- Sol-Gel Process : Hydrolyze this compound with controlled water content (e.g., H₂O/Si molar ratio of 2:1) to form siloxane networks.
- Co-condensation : Incorporate with tetraethoxysilane (TEOS) to adjust hydrophobicity. Monitor condensation kinetics via dynamic light scattering (DLS) .
- Post-Functionalization : Graft organofunctional groups (e.g., amines) to enhance interfacial adhesion .
Q. How can researchers design experiments to evaluate this compound’s stability under prolonged storage or extreme conditions?
- Accelerated Aging Tests : Expose samples to elevated temperatures (e.g., 40–60°C) and humidity (≥70% RH) for 4–8 weeks.
- Analytical Monitoring : Track degradation via GC-MS (volatile byproducts) and FTIR (Si-OH formation at ~3,200 cm⁻¹).
- Kinetic Modeling : Use Arrhenius plots to predict shelf life under standard conditions .
Q. What strategies mitigate data variability in quantifying this compound’s adsorption on inorganic substrates?
- Isotherm Models : Apply Langmuir or Freundlich models to distinguish chemisorption vs. physisorption.
- In Situ Techniques : Use quartz crystal microbalance (QCM) or ellipsometry for real-time adsorption monitoring.
- Surface Wettability : Correlate contact angle measurements with adsorption efficiency .
Methodological Guidance for Data Analysis
Q. How should researchers structure a laboratory report to highlight this compound’s role in a study?
- Introduction : Contextualize its use (e.g., as a coupling agent or hydrophobizing agent).
- Experimental : Specify synthesis conditions, purification steps, and characterization protocols.
- Results : Use tables to compare spectral data (e.g., NMR shifts) across batches.
- Discussion : Address deviations from literature values and propose mechanistic explanations .
Q. What frameworks are recommended for critically evaluating contradictory findings in silane chemistry literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
